molecular formula C13H13F3O3 B2580968 cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate CAS No. 2044705-95-3

cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate

Cat. No. B2580968
CAS RN: 2044705-95-3
M. Wt: 274.239
InChI Key: MJPNDBIPJQNUCT-MNOVXSKESA-N
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Description

Cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate is a compound that has been studied for its potential applications in various scientific research fields. This compound has been found to be a useful intermediate for the synthesis of various compounds and has been investigated for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis of novel compounds through reactions involving tetrahydrofuran derivatives. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones investigated the reaction of homophthalic anhydride and N-(furan-2-ylmethylidene)-benzylamine, leading to mixtures of expected trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study highlights the diastereoselective nature of these reactions and their potential in generating pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006).

Catalytic Applications

A study on the catalytic activity of gold(I) complexes derived from cyclic (alkyl)(amino)carbenes showcased their efficiency in the hydroamination of internal alkynes. The research demonstrates the role of tetrahydrofuran derivatives in facilitating these catalytic processes, emphasizing their utility in synthesizing nitrogen-containing heterocycles (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Stereoselective Synthesis

The Lewis acid-catalyzed rearrangement of vinyl acetals to produce cis- and trans-2,3-disubstituted tetrahydrofuran derivatives was explored, highlighting the method's stereoselectivity. This research is crucial for the synthesis of complex molecules with specific stereochemical configurations, useful in drug development (Ghosh & Belcher, 2020).

Methodological Innovations

Innovations in synthetic methods have been reported, such as the stereoselective preparation of cis-isomers through specific reaction conditions. This work contributes to the toolkit of organic synthesis, enabling the targeted production of isomers with desired properties (Matsui, Negishi, Takahatake, Sugimoto, Fujimoto, Takashima, & Kondo, 1986).

properties

IUPAC Name

methyl (2S,5R)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPNDBIPJQNUCT-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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